GLX481369

Antioxidant DPPH Assay Redox Control

NOX4 inhibitor screens frequently yield false positives from compounds with non-specific antioxidant activity, wasting resources on invalidated hits. GLX481369 is the validated redox-active negative control published by Szekeres et al. (2021) to eliminate this ambiguity. • Discriminates specific NOX4/Nox2 enzyme inhibition from general radical scavenging • Structurally similar to active inhibitor GLX481304 for rigorous SAR comparisons • Essential for reproducing published cardiovascular NOX research conditions Sourced for global B2B supply with batch-to-batch consistency.

Molecular Formula C21H24ClN7O
Molecular Weight 425.9 g/mol
Cat. No. B12393915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGLX481369
Molecular FormulaC21H24ClN7O
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)O)Cl
InChIInChI=1S/C21H24ClN7O/c1-14-2-3-15(12-18(14)22)24-21-26-19(25-20(23)27-21)13-28-8-10-29(11-9-28)16-4-6-17(30)7-5-16/h2-7,12,30H,8-11,13H2,1H3,(H3,23,24,25,26,27)
InChIKeyGOFPWSKMIGABRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GLX481369: Redox-Active Control for NOX4 Research


GLX481369 is a small molecule with the chemical formula C21H24ClN7O . It is a redox-active substance that was initially identified during structure-activity relationship (SAR) development aimed at improving NADPH oxidase 4 (NOX4) inhibitors [1]. While described as a NOX4 inhibitor, its significant general antioxidant properties led to its disqualification as a therapeutic candidate [1]. Its primary and documented scientific utility is as a validated redox-active control compound, essential for confirming that observed effects in NOX4 inhibition assays are not due to non-specific antioxidant activity [1].

Redox-active control compound Defined in published NOX4 inhibitor SAR studies
Mechanism-confirmation tool Distinguishes enzyme inhibition from general antioxidant scavenging
Structural analogy Shares scaffold with genuine NOX4 inhibitor GLX481304 for SAR context

GLX481369: The Irreplaceable Redox Control


Simply using any NOX4 inhibitor or a generic antioxidant is insufficient for rigorous assay validation. The failure of GLX481369 to be a clean NOX4 inhibitor is precisely why it is valuable [1]. Its structural similarity to the genuine inhibitor GLX481304, combined with its distinct and quantifiable antioxidant activity, makes it the ideal control. Substituting with a different antioxidant or no control at all introduces ambiguity regarding the mechanism of action and can lead to false-positive conclusions about a compound's specific NOX4 inhibitory activity [2].

Defined redox control (GLX481369)
Structurally related to NOX4 inhibitor; ruled out as inhibitor due to redox activity
Generic antioxidant substitute
Lacks structural similarity; cannot rule out scaffold-based redox effects in assay
GLX481369 as negative control
Ensures specificity of NOX4 inhibition endpoints per published protocol
Omitting a redox control may attribute antioxidant effects to specific inhibition, leading to false-positive interpretation

GLX481369: Quantitative Evidence for Redox Control


Antioxidant Activity vs. GLX481304

In a head-to-head DPPH assay, GLX481369 demonstrates a clear, quantifiable antioxidant effect, while the structurally related NOX2/4 inhibitor GLX481304 shows no such activity. This provides direct experimental evidence for why GLX481369 was disqualified as a NOX4 inhibitor and repurposed as a redox control [1].

Antioxidant activity vs. GLX481304
Head-to-head
GLX481369 shows half-maximal effect at ~2.3 µM in DPPH assay; GLX481304: no significant effect
Supports distinguishing antioxidant activity from enzyme inhibition
DPPH assay; source publication Fig. 1d
Antioxidant DPPH Assay Redox Control

Negative Control Role in NOX4 Inhibition Studies

During SAR development to improve NOX4 inhibitors, GLX481369 was identified and subsequently disqualified as a potential NOX4 inhibitor due to its intrinsic redox activity [1]. Instead, it was deliberately selected and used as a control to represent a redox-active substance. This enables researchers to confidently differentiate true NOX4 inhibitors from compounds that simply act as non-specific antioxidants [2].

Negative control role
Class-level
Designated as a redox-active control after being disqualified as NOX4 inhibitor in SAR development
Aligns with published method context for assay validation
Experimental design from primary publication; used to differentiate true inhibitors
NOX4 Inhibitor Assay Validation Negative Control

Structural Analogy to GLX481304

GLX481369 is a structurally closely related compound to GLX481304 [1]. This structural similarity strengthens its role as a control because it rules out that the scaffold itself is responsible for non-specific redox effects. A simple, unrelated antioxidant (e.g., Trolox) would not provide the same level of confidence that the observed effects are not due to the core chemical structure.

Structural analogy to GLX481304
Context-dependent
Close structural relationship to the active NOX4 inhibitor GLX481304 (Fig. 1a,b)
May support SAR interpretation control
Visual and described structural similarity; not quantified
Chemical Structure Structure-Activity Relationship Control Compound

GLX481369: Applications in NOX4 Research


NOX4/Nox2 Inhibitor Assay Validation

Use GLX481369 as a critical negative control to ensure that any decrease in ROS production observed with test compounds is due to specific NOX4/Nox2 enzyme inhibition rather than general radical scavenging. This is a direct application of the evidence presented in Szekeres et al., 2021 [1].

NOX4 Inhibitor HTS Hit Triage

Employ GLX481369 as a 'redox-active' reference compound in secondary assays to filter out false-positive hits from primary NOX4 inhibitor screens. This step is crucial for identifying compounds with a true, specific mechanism of action and de-risking hit lists before investing in more resource-intensive studies [2].

NOX4 SAR Benchmarking

Include GLX481369 in SAR panels when developing new NOX4 inhibitors. Its structural similarity to the active inhibitor GLX481304 allows researchers to determine if modifications to the core scaffold are altering specific enzyme inhibition or merely affecting non-specific antioxidant properties [3].

Cardiac Ischemia-Reperfusion Study Replication

For researchers studying the role of NOX enzymes in cardiovascular disease, procuring GLX481369 is essential for reproducing the exact experimental conditions described in the publication by Szekeres et al., which demonstrated the benefits of Nox2/Nox4 inhibition on post-ischemic contractile function [1].

Application
Selection Property
Validation Focus
NOX4/Nox2 inhibitor assay validation
Redox control compound defined in published methods
Specificity of ROS reduction to enzyme inhibition
NOX4 inhibitor HTS hit triage
Redox-active reference compound
Filter false-positive hits from primary screens
NOX4 SAR benchmarking
Structural analogy to active inhibitor GLX481304
Differentiate scaffold-specific inhibition from non-specific antioxidant effects
Cardiac ischemia-reperfusion model replication
Exact compound used in Szekeres et al., 2021
Reproduce reported contractile function endpoint conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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